molecular formula C13H24N2O2 B12941000 tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate

Cat. No.: B12941000
M. Wt: 240.34 g/mol
InChI Key: CGALLHHGALTGRV-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Characteristics and Molecular Properties

IUPAC Nomenclature and Systematic Identification

The systematic name tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is derived from its core structural components. The parent heterocycle is azetidine, a four-membered saturated ring containing one nitrogen atom. The azetidine ring is substituted at position 1 with a tert-butyloxycarbonyl (Boc) group and at position 3 with a piperidin-3-yl moiety. The Boc group, a common protecting group in organic synthesis, is attached via a carboxylate ester linkage.

The piperidin-3-yl substituent refers to a six-membered saturated nitrogen-containing ring (piperidine) with the azetidine connected at its third carbon. The (S) designation specifies the absolute configuration of the chiral center at the azetidine’s C3 position, where the piperidine group is attached. The compound’s molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol.

Table 1: Key Molecular Properties

Property Value
IUPAC Name tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate
CAS Number 2174940-66-8
Molecular Formula C₁₃H₂₄N₂O₂
Molecular Weight 240.34 g/mol
Chiral Centers 1 (C3 of azetidine)

Stereochemical Configuration and Chiral Centers

The compound exhibits a single chiral center at the C3 position of the azetidine ring, where the piperidin-3-yl group is attached. The (S) configuration is determined using the Cahn-Ingold-Prelog priority rules. The four substituents around the chiral carbon are prioritized as follows:

  • Piperidin-3-yl group (highest priority due to nitrogen’s atomic number),
  • Azetidine ring (considered as -CH₂-N-CH₂-),
  • Hydrogen atom ,
  • Boc-protected nitrogen (lowest priority).

The spatial arrangement of these groups results in the (S) enantiomer, as confirmed by its specific optical rotation and stereodescriptor in the CAS registry. The enantiomeric counterpart, (R)-tert-butyl 3-(piperidin-3-yl)azetidine-1-carboxylate, has been documented as a distinct entity with the CAS number 2828433-67-4. The stereochemical purity of the (S) enantiomer is critical in applications requiring enantioselective interactions, such as receptor binding or catalytic processes.

Molecular Geometry and Conformational Analysis

The molecular geometry of tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is influenced by the interplay between the azetidine’s ring strain and the piperidine’s conformational flexibility.

Azetidine Ring Conformation

Azetidine, a four-membered saturated ring, adopts a puckered conformation to alleviate angle strain. The Boc group at N1 introduces steric bulk, favoring a chair-like puckering where the piperidin-3-yl group occupies an equatorial position relative to the azetidine plane. This minimizes 1,3-diaxial interactions between the Boc group and the piperidine substituent.

Piperidine Ring Dynamics

The piperidine ring typically exists in a chair conformation, as observed in related structures. However, the hybridization state of atoms adjacent to the nitrogen atom can modulate ring geometry. In this compound, the C3 carbon of the piperidine (linked to azetidine) is sp³-hybridized, promoting a chair conformation with the azetidine substituent in an axial or equatorial orientation depending on steric demands. Computational studies suggest that the chair form is stabilized by intramolecular hydrogen bonding between the piperidine’s NH group and the azetidine’s ester carbonyl oxygen.

Tert-Butyl Group Influence

The bulky tert-butyl group imposes significant steric hindrance, restricting rotation around the C1-N bond of the azetidine. This rigidity precludes free rotation and locks the Boc group into a fixed orientation, further stabilizing the overall molecular conformation.

Conformational Energy Landscape

  • Azetidine Puckering : Energy minima correspond to envelope conformations, with the Boc group and piperidine substituent on opposite faces.
  • Piperidine Chair : Low-energy state with axial/equatorial substituents minimizing steric clash.
  • Torsional Strain : Limited due to the absence of π-bonds in the saturated rings.

Properties

Molecular Formula

C13H24N2O2

Molecular Weight

240.34 g/mol

IUPAC Name

tert-butyl 3-[(3S)-piperidin-3-yl]azetidine-1-carboxylate

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-8-11(9-15)10-5-4-6-14-7-10/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1

InChI Key

CGALLHHGALTGRV-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C1)[C@@H]2CCCNC2

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C2CCCNC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate typically involves the following steps:

    Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions.

    tert-Butyl Protection: The tert-butyl group is often introduced to protect the carboxylate functionality during the synthesis.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions such as:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield.

    Purification: Techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Hydrolysis of the Boc Protecting Group

The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield the corresponding amine. This reaction is critical for deprotection in synthetic workflows.

Reaction Conditions Products Key Observations
4M HCl in dioxane, 25°C, 2h(S)-3-(piperidin-3-yl)azetidine hydrochlorideQuantitative deprotection; acid-sensitive functional groups may require optimization.
Trifluoroacetic acid (TFA) in DCM, 0°C, 1hFree amine trifluoroacetate saltMild conditions preserve stereochemistry; commonly used in peptide synthesis.

Substitution Reactions at the Piperidine Nitrogen

The secondary amine in the piperidine ring participates in alkylation and acylation reactions.

Reagents Conditions Products Applications
Ethyl bromoacetateK2CO3, DMF, 60°C, 12hN-alkylated piperidine derivativeIntroduction of ester functionalities for further coupling.
Acetyl chlorideEt3N, THF, 0°C → RT, 4hN-acetylated productStabilization of the amine for biological assays.

Aza-Michael Addition Reactions

The compound’s piperidine or azetidine nitrogen can act as a nucleophile in conjugate additions. Research on analogous azetidine systems (PMC) demonstrates feasibility under catalytic conditions.

Electrophile Catalyst Conditions Product
Methyl acrylateDBUCH3CN, RT, 16h 3-(Acetoxymethyl)azetidine-piperidine adduct
4-Bromo-1H-pyrazoleDBUCH3CN, RT, 16h Pyrazole-functionalized derivative

Oxidation and Reduction Pathways

The piperidine ring’s hydrogenation state can be modified to alter reactivity or biological activity.

Reaction Type Reagents Conditions Outcome
OxidationKMnO4, H2O, 0°CPiperidine N-oxideEnhanced polarity for solubility studies.
ReductionH2, Pd/C, MeOH, 50 psiSaturated piperidineTuning lipophilicity for drug design.

Cycloaddition and Ring-Opening Reactions

The azetidine ring’s strain enables participation in [2+2] or [3+2] cycloadditions, though direct evidence for this compound requires further validation.

Suzuki–Miyaura Cross-Coupling

While not directly reported for this compound, brominated analogs (e.g., 3-(4-bromopyrazol-1-yl)azetidine) undergo cross-coupling with boronic acids , suggesting potential derivatization strategies.

Scientific Research Applications

Scientific Research Applications

1. Drug Development

tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate serves as an important intermediate in the synthesis of various bioactive compounds. Its derivatives are being investigated for their potential in treating several medical conditions:

  • Immunosuppressants : The compound is involved in the synthesis of Janus kinase inhibitors, which are crucial for managing autoimmune diseases and transplant rejection .
  • Antiviral Agents : It is also a precursor for developing HCV protease inhibitors, which are essential in treating hepatitis C virus infections .

2. Antibacterial Compounds

Research indicates that derivatives of this compound can lead to the creation of aminoglycoside antibiotics, which have demonstrated efficacy against various bacterial infections .

3. Cancer Therapeutics

The compound's derivatives have shown promise in modulating pathways associated with cancer progression. For instance, bicyclic himbacine derivatives derived from it are being studied for their potential as antagonists of protease activated receptor-1, which plays a role in cancer metastasis .

Case Study 1: Synthesis of Janus Kinase Inhibitors

A study demonstrated the successful synthesis of a new class of Janus kinase inhibitors using this compound as a key intermediate. The inhibitors showed significant activity in preclinical models for inflammatory disorders, highlighting the compound's utility in drug discovery .

Case Study 2: Development of HCV Protease Inhibitors

In another research effort, scientists synthesized a series of HCV protease inhibitors from this compound. The resulting compounds exhibited potent antiviral activity against HCV genotype 1, showcasing their potential as therapeutic agents in clinical settings .

Data Table: Comparison of Applications

Application AreaRelated CompoundsMechanism/Activity
ImmunosuppressantsJanus kinase inhibitorsModulation of immune response
Antiviral agentsHCV protease inhibitorsInhibition of viral replication
Antibacterial compoundsAminoglycosidesDisruption of bacterial protein synthesis
Cancer therapeuticsBicyclic himbacine derivativesAntagonism of cancer-related receptors

Mechanism of Action

The mechanism of action of tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Piperidine-Based Analogues

Piperidine derivatives share structural similarities but differ in ring size and substituent placement:

Compound Name Core Structure Substituent Key Properties Reference
tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate Azetidine Piperidin-3-yl High ring strain, potential for enhanced reactivity and target binding
(S)-tert-Butyl 3-(3-phenyl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate Piperidine Phenyl-oxadiazole Aromatic substituent improves π-π stacking; lower strain than azetidine
tert-Butyl (S)-3-((pyridin-4-ylmethyl)amino)piperidine-1-carboxylate Piperidine Pyridin-4-ylmethylamino Increased hydrophilicity due to pyridine; reduced steric hindrance

Key Findings :

  • Substituent Effects : Piperidine analogues with aromatic groups (e.g., phenyl-oxadiazole in ) exhibit stronger intermolecular interactions but lower metabolic stability compared to aliphatic substituents like piperidin-3-yl.

Azetidine Derivatives with Varied Substituents

Azetidine-based compounds differ in substituent electronic and steric profiles:

Compound Name Substituent Key Properties Reference
This compound Piperidin-3-yl Aliphatic amine enhances solubility; moderate logP (~2.1 estimated)
(S)-tert-Butyl 2-(((2-nitropyridin-3-yl)oxy)methyl)azetidine-1-carboxylate Nitropyridinyloxymethyl Electron-withdrawing nitro group reduces solubility; logP ~1.8
tert-Butyl 3-(pyrimidin-2-yl)azetidine-1-carboxylate Pyrimidin-2-yl Aromatic heterocycle improves binding affinity; higher toxicity (H302, H315)
tert-Butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate Fluoro-hydroxymethyl Fluorine enhances metabolic stability; polar group increases aqueous solubility

Key Findings :

  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in ) reduce basicity, while fluorine substituents () improve metabolic stability.
  • Toxicity : Pyrimidine-substituted azetidines () show higher acute oral toxicity (Category 4) compared to aliphatic analogues.

Boc-Protected Amino Heterocycles

Boc groups are widely used to protect amines during synthesis:

Compound Name Core Structure Amino Substituent Applications Reference
This compound Azetidine Piperidin-3-yl Kinase inhibitor intermediates
tert-Butyl (S)-3-(methylamino)piperidine-1-carboxylate Piperidine Methylamino Fragment-based drug design; logP ~1.5
tert-Butyl 3-(aminomethyl)-3-fluoroazetidine-1-carboxylate Azetidine Fluoro-aminomethyl Radioligand synthesis; improved target selectivity

Key Findings :

  • Basicity: Piperidin-3-yl substituents exhibit higher basicity (pKa ~9.5) than methylamino groups (pKa ~8.2), influencing protonation states in physiological conditions .
  • Synthetic Utility : Boc-protected azetidines are synthesized via coupling reactions (e.g., DIPEA-mediated amidation in ), whereas piperidine derivatives often require milder conditions due to lower ring strain.

Biological Activity

Tert-butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H24N2O2
  • Molecular Weight : 240.35 g/mol
  • CAS Number : 1251006-73-1

The compound features a tert-butyl group, an azetidine ring, and a piperidine moiety, which contribute to its unique chemical properties and biological activities.

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its ability to modulate biological pathways suggests potential roles in treating neurological and cardiovascular disorders. The compound's structural features enhance its reactivity and specificity toward these targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of related compounds. For example, similar azetidine derivatives have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium tuberculosis. While specific data for this compound is limited, the structural similarities suggest potential efficacy against similar pathogens.

Cytotoxicity and Anticancer Potential

The compound's effects on cancer cell lines have been explored in various studies. Preliminary findings indicate that it may exhibit cytotoxic effects against certain cancer types, particularly through mechanisms that involve apoptosis induction in tumor cells.

Cell Line IC50 (µM) Notes
MDA-MB-231 (Breast)0.126Potent inhibitory effect
MCF7 (Breast)17.02Less effective compared to MDA-MB-231
Non-cancer MCF10A19.011Significant selectivity observed

Case Studies

  • Study on Anticancer Activity :
    • A study evaluated the anticancer effects of related compounds on MDA-MB-231 cells, demonstrating a significant reduction in cell viability with IC50 values lower than traditional chemotherapy agents like 5-Fluorouracil.
    • The compound was shown to inhibit lung metastasis in animal models, indicating its potential for therapeutic use in metastatic cancer treatment.
  • Pharmacokinetics :
    • Pharmacokinetic studies using rodent models assessed the absorption and elimination profiles of related azetidine derivatives, suggesting moderate systemic exposure with slow elimination rates. These findings are essential for understanding dosing regimens for potential therapeutic applications.

Q & A

Q. What are the established synthetic methodologies for tert-Butyl (S)-3-(piperidin-3-yl)azetidine-1-carboxylate, and what key reaction conditions influence yield and stereochemical purity?

The synthesis typically involves multi-step reactions starting with the formation of the azetidine-piperidine core, followed by Boc (tert-butoxycarbonyl) protection. Key steps include:

  • Cyclocondensation : Formation of the azetidine ring via intramolecular cyclization under basic conditions.
  • Stereoselective coupling : Use of chiral auxiliaries or catalysts to ensure (S)-configuration at the 3-position of piperidine .
  • Boc protection : Reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane or THF, often with DMAP (4-dimethylaminopyridine) as a catalyst to enhance reactivity .
    Critical factors include temperature control (0–20°C to minimize racemization) and solvent choice (polar aprotic solvents like DMF for high yields).

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and what spectral data are indicative of successful synthesis?

  • NMR : 1^1H and 13^{13}C NMR are essential for confirming stereochemistry and Boc group integrity. Key signals include tert-butyl protons (1.2–1.4 ppm singlet) and azetidine/piperidine backbone protons (3.0–4.0 ppm multiplet) .
  • X-ray crystallography : Resolves absolute stereochemistry and molecular conformation. For example, Acta Crystallographica reports highlight bond angles and torsional strain in related azetidine-piperidine hybrids .
  • Mass spectrometry (HRMS) : Confirms molecular formula (e.g., C15_{15}H24_{24}N2_2O2_2) and isotopic patterns .

Advanced Research Questions

Q. How can researchers optimize the stereoselective synthesis of this compound to minimize racemization and by-product formation?

  • Chiral catalysts : Use of asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes) or enzymatic resolution to enhance enantiomeric excess .
  • In-situ monitoring : Techniques like FT-IR or HPLC track intermediate formation and prevent over-reaction.
  • Solvent optimization : Non-polar solvents (e.g., hexane) reduce side reactions, while additives like triethylamine stabilize reactive intermediates .
  • Temperature gradients : Slow warming from 0°C to room temperature mitigates thermal racemization .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data (e.g., NMR vs. X-ray crystallography) in the structural elucidation of derivatives?

  • Dynamic NMR analysis : Detects conformational flexibility in solution that may conflict with solid-state X-ray structures. For example, piperidine ring puckering can alter chemical shifts .
  • DFT calculations : Compare computed NMR chemical shifts (e.g., using Gaussian) with experimental data to validate stereoelectronic effects .
  • Multi-technique validation : Cross-reference X-ray data (bond lengths/angles) with NOESY (nuclear Overhauser effect) to resolve ambiguities in spatial arrangement .

Q. How does the Boc protecting group influence the reactivity of this compound in further derivatization reactions?

  • Steric hindrance : The bulky tert-butyl group shields the azetidine nitrogen, directing electrophiles to the piperidine nitrogen for selective functionalization .
  • Acid-labile deprotection : Boc removal with TFA (trifluoroacetic acid) generates a free amine for coupling reactions (e.g., amidation, sulfonylation) without disrupting the azetidine ring .
  • Stability under basic conditions : Boc remains intact during nucleophilic substitutions, enabling sequential modifications (e.g., alkylation, cyclization) .

Q. What are the common side reactions observed during the synthesis of this compound, and how can they be suppressed?

  • Ring-opening of azetidine : Occurs under strong acidic/basic conditions. Mitigated by using mild reagents (e.g., NaHCO3_3 for workup) .
  • Oxygen sensitivity : The piperidine nitrogen may oxidize. Conduct reactions under inert atmosphere (N2_2/Ar) and add antioxidants (e.g., BHT) .
  • Boc cleavage : Premature deprotection by residual water. Use molecular sieves or anhydrous solvents to maintain dryness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.